Summary: The compound has been studied in the field of bioorganic and medicinal chemistry . A selective alpha2C adrenergic receptor antagonist was discovered, which demonstrated the structural requirements for binding affinity, functional activity, and selectivity over other alpha2-AR subtypes .
Methods: The methods involved in this application include structure-activity studies to understand the binding affinity, functional activity, and selectivity of the compound .
Results: The results showed that the compound could serve as a selective alpha2C adrenergic receptor antagonist .
Summary: Compounds similar to the one have shown moderate to weak inhibition of cholinestrases and lipoxygenase enzymes .
Methods: The methods used in this application likely involved enzymatic assays to test the inhibitory effects of the compound .
Results: The results indicated that the compound exhibited moderate to weak inhibition of the enzymes .
Summary: Compounds similar to the one have been used in the synthesis of derivatives as PARP1 inhibitors . PARP1, a widely explored anticancer drug target, plays an important role in single-strand DNA break repair processes .
Methods: The methods involved high-throughput virtual screening (HTVS) of a Maybridge small molecule library using the PARP1-benzimidazole-4-carboxamide co-crystal structure and pharmacophore model .
Results: The results led to the identification of eleven compounds. These compounds were evaluated using recombinant PARP1 enzyme assay that resulted in the acquisition of three PARP1 inhibitors .
Methods: The methods involved the NBS-mediated monothioacetal formation, ring expansion, and aromatization .
Results: The results led to the successful synthesis of 2,3-dihydro-1,4-benzoxathiines .
The compound [(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-acetic acid hydrochloride is a synthetic organic molecule characterized by its unique structural features, including a benzo[dioxin] moiety and an amino-acetic acid functional group. This compound exhibits potential pharmacological properties due to its intricate structure, which allows it to interact with various biological targets.
Due to the lack of research on DHBD-AA-HCl, its mechanism of action remains unknown. However, as mentioned earlier, structurally related DHBD derivatives have been investigated for their potential to block alpha-2C adrenergic receptors []. These receptors play a role in various physiological processes, and their antagonism could have implications for blood pressure regulation, pain perception, and other functions.
These reactions are critical for understanding the compound's behavior in biological systems and its metabolic pathways.
The biological activity of [(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-acetic acid hydrochloride has been predicted using computational methods. Studies suggest that it may exhibit:
Computational models like PASS (Prediction of Activity Spectra for Substances) have been employed to predict these activities based on the compound's structure .
The synthesis of this compound typically involves several steps:
These methods ensure high purity and yield of the desired product while allowing for modifications to enhance biological activity.
The potential applications of [(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-acetic acid hydrochloride include:
Interaction studies are crucial for understanding how this compound behaves in biological systems. Preliminary studies indicate that it may interact with various enzymes and receptors, influencing pathways related to:
These interactions can be assessed using techniques such as molecular docking and in vitro assays.
Several compounds share structural similarities with [(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-acetic acid hydrochloride, including:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-Aminoacetic Acid | Simple amino acid structure | Basic metabolic functions |
| 2-Methylbenzo[dioxin] | Methylated dioxin structure | Potentially toxic effects |
| 4-Hydroxybenzoic Acid | Hydroxy derivative of benzoic acid | Antimicrobial properties |
What sets [(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-acetic acid hydrochloride apart is its combination of the dioxin ring system with an amino-acetic acid moiety. This unique structure may confer specific biological activities not present in simpler analogs or derivatives.